

L-368,899 half-life in different species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-368,899

Cat. No.: B124111

[Get Quote](#)

L-368,899 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the pharmacokinetic properties of the oxytocin antagonist, **L-368,899**, across various species.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of **L-368,899** in common laboratory animal species?

A1: The plasma half-life of **L-368,899** has been determined in several species. Following intravenous administration, the half-life is approximately 2 hours in both rats and dogs.^{[1][2][3]} Pharmacokinetic parameters vary depending on the species, dose, and route of administration. A summary of key pharmacokinetic data is provided in the tables below.

Data Presentation

Table 1: Intravenous Pharmacokinetics of L-368,899

Species	Dose (mg/kg)	Half-life (t _{1/2})	Plasma Clearance (mL/min/kg)	Volume of Distribution (Vdss) (L/kg)
Rat (female)	1, 2.5	~2 hours	23 - 36	2.0 - 2.6
Rat (female)	10	~2 hours	18	2.0 - 2.6
Rat (male)	1, 2.5, 10	~2 hours	23 - 36	2.0 - 2.6
Dog (female)	1, 2.5, 10	~2 hours	23 - 36	3.4 - 4.9

Data sourced from Thompson et al., 1997.[1][2]

Table 2: Oral Bioavailability of L-368,899

Species	Dose (mg/kg)	Oral Bioavailability (%)
Rat (female)	5	14
Rat (male)	5	18
Rat (male)	25	41
Dog (female)	5	17
Dog (female)	33	41

Data sourced from Thompson et al., 1997.[1] Note that due to nonlinear kinetics, bioavailability could not be calculated for all oral doses.[1] **L-368,899** has also been shown to be orally bioavailable in chimpanzees.[4]

Troubleshooting Guides

Issue: High variability in plasma concentrations between subjects of the same species.

- Possible Cause 1: Gender Differences in Metabolism.
 - Explanation: Significant gender-related differences in the metabolism and pharmacokinetics of **L-368,899** have been observed in rats, with plasma concentrations being notably higher in females than in males, especially at a 25 mg/kg oral dose where

the mean AUC values were 4.5-fold higher in females.[1] This is attributed to gender differences in hepatic metabolizing capacity.[1][2]

- Recommendation: Segregate data analysis by sex. Ensure that experimental groups are balanced for sex, or conduct studies in a single sex if appropriate for the research question.
- Possible Cause 2: Nonlinear Pharmacokinetics.
 - Explanation: Plasma levels of **L-368,899** increase more than proportionally with increasing oral doses in both rats and dogs.[1] This suggests saturation of metabolic pathways at higher doses.
 - Recommendation: Be aware of the dose-dependent kinetics. When conducting dose-response studies, consider that doubling the dose may result in more than a twofold increase in plasma exposure. It is crucial to perform full pharmacokinetic profiling at multiple dose levels.

Issue: Lower than expected oral bioavailability.

- Possible Cause: Extensive First-Pass Metabolism.
 - Explanation: **L-368,899** is extensively metabolized in both rats and dogs after oral administration, with less than 10% of the dose excreted unchanged.[1] The primary route of elimination is via feces, containing over 70% of a radioactive dose within 48 hours, mainly as metabolites.[1] This indicates significant hepatic first-pass metabolism. Studies in rhesus macaques also suggest extensive first-pass liver metabolism.[5]
 - Recommendation: For experiments requiring stable and predictable plasma concentrations, consider intravenous or other parenteral routes of administration to bypass first-pass metabolism. If oral administration is necessary, be prepared for higher inter-individual variability and conduct thorough pharmacokinetic studies to establish the dose-exposure relationship.

Experimental Protocols

Methodology for Determining Plasma Half-Life of **L-368,899**

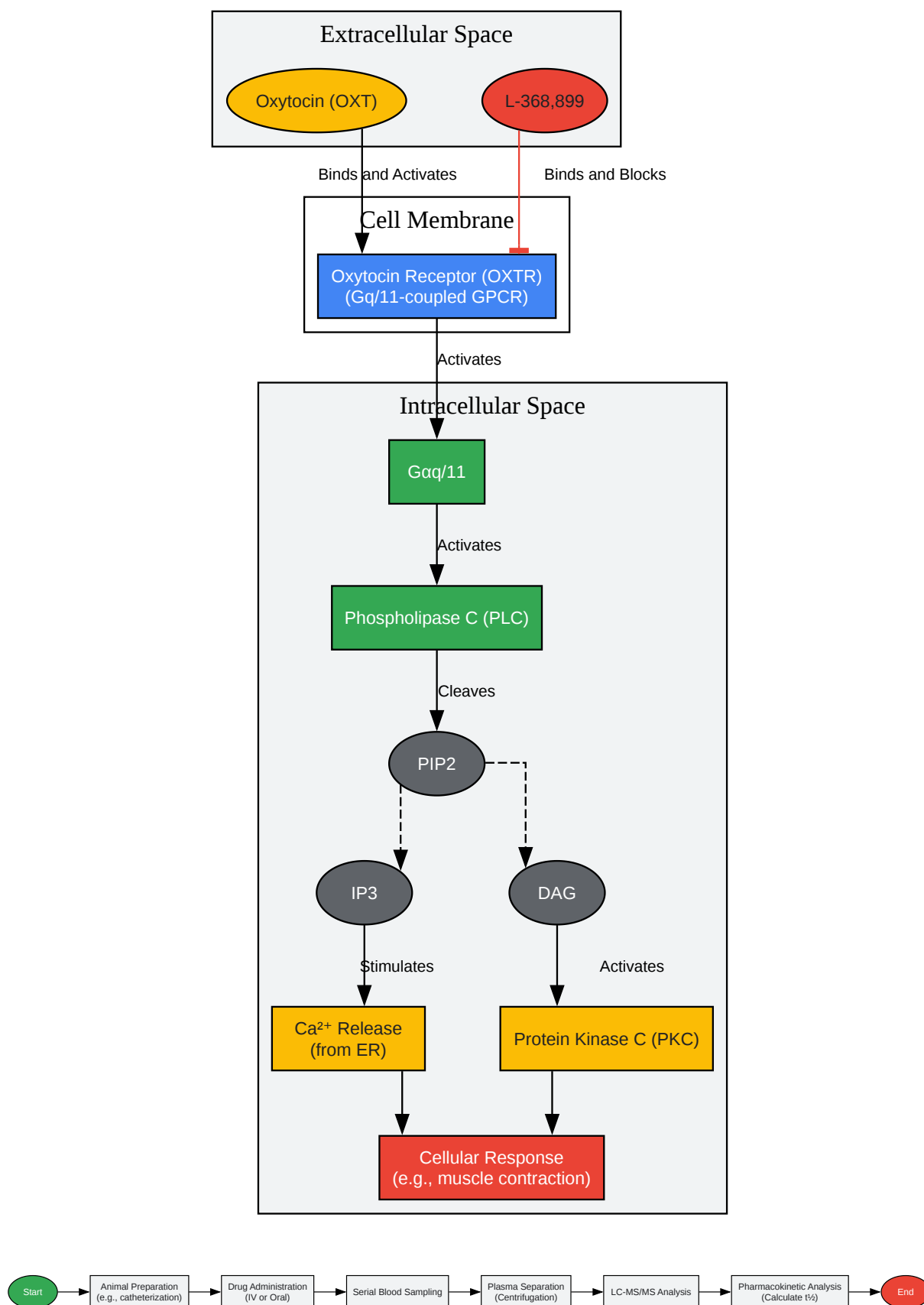
This is a generalized protocol based on methodologies described in the cited literature.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Animal Preparation:
 - Select healthy, adult animals of the desired species (e.g., Sprague-Dawley rats).
 - Acclimate animals to the housing conditions for at least one week.
 - For intravenous administration, surgically implant a catheter in a suitable vein (e.g., jugular vein) to facilitate blood sampling. Allow for a recovery period after surgery.
- Drug Administration:
 - Intravenous (IV): Dissolve **L-368,899** in a suitable vehicle. Administer a single bolus injection of the desired dose (e.g., 1, 2.5, or 10 mg/kg) via the implanted catheter or another suitable vein.
 - Oral (PO): Formulate **L-368,899** in an appropriate vehicle for oral gavage. Administer the desired dose (e.g., 5, 25, or 100 mg/kg) directly into the stomach using a gavage needle.
- Blood Sampling:
 - Collect blood samples at predetermined time points. For a compound with an expected half-life of 2 hours, a typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
 - Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
 - Centrifuge the blood samples to separate the plasma.
- Plasma Analysis:
 - Analyze the concentration of **L-368,899** in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[5\]](#)
- Pharmacokinetic Analysis:
 - Plot the plasma concentration of **L-368,899** versus time.

- Use pharmacokinetic software to calculate key parameters, including the elimination half-life ($t_{1/2}$), area under the curve (AUC), plasma clearance, and volume of distribution.

Visualizations

Signaling Pathway of Oxytocin and its Antagonism by L-368,899



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-368,899 half-life in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124111#l-368-899-half-life-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com